![molecular formula C32H31BO2 B12830828 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a triphenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (e.g., boron trifluoride) under anhydrous conditions.
Introduction of the Triphenylethenyl Group: The triphenylethenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated triphenylethylene derivative with the dioxaborolane compound in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pinacol and halogenated triphenylethylene derivatives.
Catalytic Coupling: Use of industrial reactors for the Suzuki-Miyaura coupling reaction, ensuring efficient mixing and temperature control to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron center. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the triphenylethenyl group, often using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly nucleophilic substitutions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a base and are conducted under mild conditions.
Major Products
Oxidation: Formation of boronic acids or borate esters.
Reduction: Reduced triphenylethenyl derivatives.
Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Employed in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules, aiding in the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry
Materials Science: Applied in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions involving the boron atom. The boron center can form reversible covalent bonds with various nucleophiles, facilitating its role in catalysis and bioconjugation. In biological systems, the compound can interact with biomolecules, potentially altering their function or facilitating their delivery to specific targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative, commonly used in organic synthesis and bioconjugation.
Pinacolborane: Another boron-containing compound, often used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is unique due to its combination of a dioxaborolane ring and a triphenylethenyl group. This structure imparts distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing compounds.
Properties
Molecular Formula |
C32H31BO2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-14-21-27(23-28)30(26-19-12-7-13-20-26)29(24-15-8-5-9-16-24)25-17-10-6-11-18-25/h5-23H,1-4H3 |
InChI Key |
UQASAWGOWBHFFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


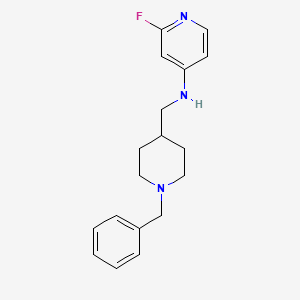
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
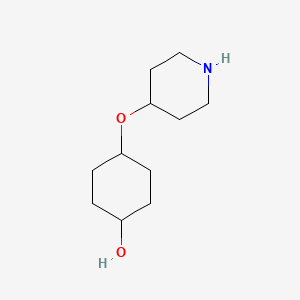
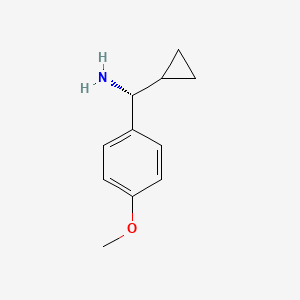
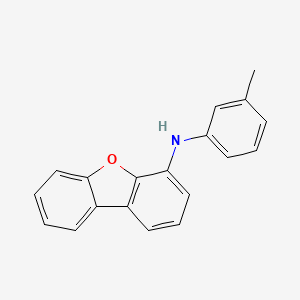
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
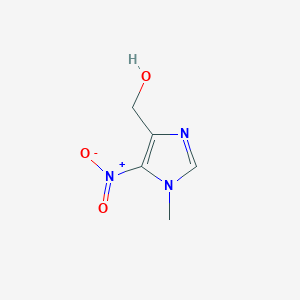
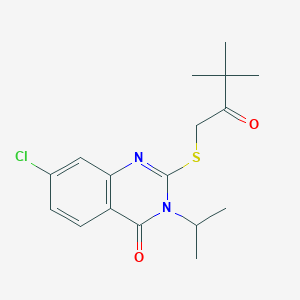


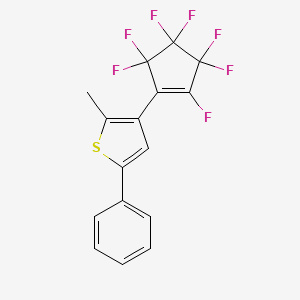
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
